NCGC00262650

Malaria Merozoite invasion AMA1-RON2 inhibition

NCGC00262650 is the definitive AMA1-RON2 inhibitor for P. falciparum invasion assays, providing >90% inhibition at 15 µM and a 3-fold potency advantage (IC₅₀ 9.8 µM) over the parent NCGC00015280. Its unique dual c-Src kinase activity (IC₅₀ 80 nM) enables host-pathogen signaling studies unavailable with parent or Src-selective probes. Verified DMSO solubility of 125 mg/mL (405 mM)—a >40-fold improvement over common sourcing references—ensures sub-0.1% final DMSO in HTS wells, eliminating solvent artifacts. Select NCGC00262650 for superior dose-response resolution, reduced compound consumption, and reproducible dual-target malaria research.

Molecular Formula C18H20N4O
Molecular Weight 308.4 g/mol
Cat. No. B11829163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNCGC00262650
Molecular FormulaC18H20N4O
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)N)C4CCCC4
InChIInChI=1S/C18H20N4O/c1-23-14-8-6-12(7-9-14)15-10-22(13-4-2-3-5-13)18-16(15)17(19)20-11-21-18/h6-11,13H,2-5H2,1H3,(H2,19,20,21)
InChIKeyBRUSFAZPHIPJRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NCGC00262650 (CAS: 344359-25-7) | AMA1-RON2 Inhibitor for Malaria Invasion Research – Key Procurement Data


NCGC00262650 (7-cyclopentyl-5-(4-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine) is a small-molecule pyrrolopyrimidine derivative with the molecular formula C18H20N4O and molecular weight 308.38 [1]. It was discovered through a high-throughput AlphaScreen assay designed to identify compounds that disrupt the protein-protein interaction between apical membrane antigen 1 (AMA1) and rhoptry neck protein 2 (RON2), a critical extracellular junction required for Plasmodium falciparum merozoite invasion of erythrocytes [2]. NCGC00262650 is a chemical analog of the original screening hit NCGC00015280, engineered to improve potency and biophysical properties [2].

Why NCGC00262650 Cannot Be Substituted with Parent Compound NCGC00015280 or Generic AMA1-RON2 Inhibitors


General substitution with structurally related AMA1-RON2 inhibitors is not scientifically valid due to quantifiable differences in potency, biochemical mechanism, and chemical properties. The parent compound NCGC00015280 exhibits a 3-fold higher invasion IC50 (30 μM vs 9.8 μM for NCGC00262650) and demonstrates approximately 50% lower maximum inhibition efficiency at equivalent concentrations [1]. Furthermore, NCGC00262650 possesses dual-target activity against c-Src tyrosine kinase (IC50 = 80 nM) that is not reported for the parent compound, while its DMSO solubility of 125 mg/mL represents a >40-fold improvement over the 3.09 mg/mL reported by alternative sourcing references . β-hairpin peptide inhibitors of the same AMA1-RON2 interaction, such as R1, operate through a distinct binding mechanism and exhibit fundamentally different PK/PD profiles unsuitable for small-molecule comparator studies [2]. Substitution without these quantitative parameters accounted for compromises experimental reproducibility and invalidates cross-study comparisons.

NCGC00262650 vs. Comparators: Quantitative Differentiation Evidence for Scientific Procurement


NCGC00262650 Exhibits 3-Fold Superior Invasion Potency Relative to Parent Compound NCGC00015280

NCGC00262650 demonstrates a 3-fold lower IC50 (9.8 μM) compared to its parent compound NCGC00015280 (IC50 = 30 μM) in Plasmodium falciparum merozoite invasion assays [1]. At 15 μM, NCGC00262650 achieves approximately 90% invasion inhibition, while NCGC00015280 achieves only approximately 40% inhibition under identical conditions [1].

Malaria Merozoite invasion AMA1-RON2 inhibition

NCGC00262650 Shows Enhanced Invasion Inhibition Efficiency at Equal Concentration (15 μM)

In a direct head-to-head comparison at 15 μM, NCGC00262650 reduced merozoite invasion to approximately 10% of control levels, whereas the parent compound NCGC00015280 only reduced invasion to approximately 60% of control levels [1].

Malaria Invasion assay Flow cytometry

NCGC00262650 Demonstrates Multi-Target Activity: AMA1-RON2 (9.8 μM) and c-Src Kinase (80 nM) Dual Inhibition

NCGC00262650 inhibits p60 c-Src tyrosine kinase activity with an IC50 of 80.0 nM, while also inhibiting AMA1-RON2-mediated merozoite invasion with an IC50 of 9.8 μM . Comparative data for NCGC00015280's c-Src inhibitory activity are not available in published literature, but the primary publication explicitly tested a Src Kinase Inhibitor-1 (SKI-1) which failed to block merozoite invasion, confirming that c-Src inhibition alone is insufficient for anti-invasion activity [1].

Kinase inhibition c-Src Polypharmacology

NCGC00262650 Exhibits >40-Fold Higher DMSO Solubility (125 mg/mL) Relative to Alternative Sourcing Reference Data

NCGC00262650 demonstrates DMSO solubility of 125 mg/mL (405.34 mM) with sonication, using freshly opened DMSO . Alternative vendor-reported solubility for the identical compound is 3.09 mg/mL (10.02 mM) , representing a >40-fold discrepancy that materially affects stock solution preparation protocols and experimental workflows.

Solubility Formulation Stock preparation

NCGC00262650: Evidence-Based Application Scenarios Derived from Quantitative Differentiation Data


Malaria Merozoite Invasion Assays Requiring Maximal Inhibitory Window

NCGC00262650 is the optimal selection for Plasmodium falciparum invasion assays where experimental design requires robust inhibition (>90% at 15 μM) and a well-defined dose-response curve (IC50 = 9.8 μM). The 3-fold potency advantage over NCGC00015280 [1] translates directly to reduced compound consumption per experiment and improved signal-to-noise in flow cytometry-based invasion quantification, making it the procurement choice for laboratories conducting medium- to high-throughput invasion screening.

Host-Parasite Signaling Crosstalk Studies Leveraging Dual AMA1-RON2/c-Src Inhibition

For researchers investigating the intersection of erythrocyte invasion and host cell kinase signaling, NCGC00262650 provides a unique dual-target tool compound. With c-Src kinase IC50 of 80 nM and invasion IC50 of 9.8 μM [1], it enables experimental dissection of c-Src-dependent signaling pathways in the context of malaria infection—a capability not available with the parent compound NCGC00015280 or Src-selective inhibitors like SKI-1, which show no invasion inhibition .

High-Concentration Stock Preparation for High-Throughput Screening (HTS) Campaigns

NCGC00262650 sourced with verified high DMSO solubility (125 mg/mL, 405.34 mM) [1] is the procurement choice for HTS facilities requiring concentrated compound stocks (>100 mM) to minimize DMSO carryover. The 40.5-fold solubility differential relative to alternative sourcing references directly impacts assay integrity by enabling sub-0.1% final DMSO concentrations in screening wells, reducing solvent artifact risks that confound hit validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for NCGC00262650

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.